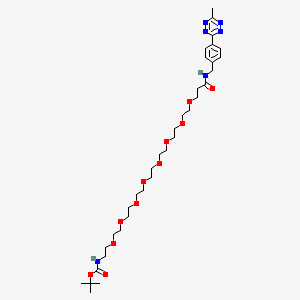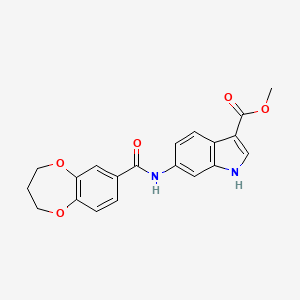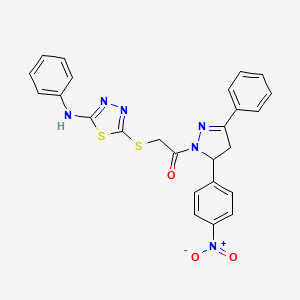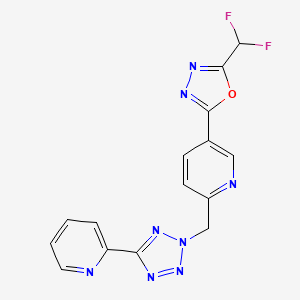
Inosine-13C10,15N4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-13C10,15N4 is a labeled form of inosine, an endogenous purine nucleoside produced by the catabolism of adenosine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Inosine itself has anti-inflammatory, antinociceptive, immunomodulatory, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Inosine-13C10,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the inosine molecule. This can be achieved through chemical synthesis or biosynthetic methods using isotopically labeled precursors. The specific reaction conditions and synthetic routes can vary, but they generally involve the use of labeled adenosine or other purine nucleosides as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the inosine molecule. These microorganisms are cultured in media containing isotopically labeled substrates, allowing for the production of labeled inosine on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Inosine-13C10,15N4 can undergo various chemical reactions, including:
Oxidation: Inosine can be oxidized to hypoxanthine and subsequently to xanthine and uric acid.
Reduction: Reduction reactions can convert inosine to its corresponding nucleoside analogs.
Substitution: Nucleophilic substitution reactions can modify the ribose or purine moiety of inosine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions can vary depending on the desired product but often involve aqueous or organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions include hypoxanthine, xanthine, uric acid, and various nucleoside analogs. These products are often used in further biochemical and pharmacological studies .
Applications De Recherche Scientifique
Inosine-13C10,15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand purine metabolism and nucleoside dynamics.
Biology: Employed in studies of RNA editing, where inosine is incorporated into RNA molecules.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and immune modulation.
Industry: Utilized in the development of diagnostic assays and as a standard in mass spectrometry .
Mécanisme D'action
Inosine-13C10,15N4 exerts its effects through several mechanisms:
Adenosine Receptor Agonism: Inosine acts as an agonist for adenosine A1 and A2A receptors, modulating various physiological processes.
Neuroprotective Effects: Inosine promotes axonal growth and neuronal survival, potentially through the activation of nerve growth factor pathways.
Anti-inflammatory and Immunomodulatory Effects: Inosine inhibits pro-inflammatory cytokine production and enhances anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A purine nucleoside with similar receptor agonist properties but different metabolic pathways.
Hypoxanthine: An oxidation product of inosine with distinct biochemical roles.
Xanthine: Another oxidation product involved in purine metabolism.
Uric Acid: The final oxidation product of purine metabolism, with antioxidant properties
Uniqueness
Inosine-13C10,15N4 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of purine metabolism is crucial .
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Clé InChI |
UGQMRVRMYYASKQ-FQESYFEVSA-N |
SMILES isomérique |
[13CH]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


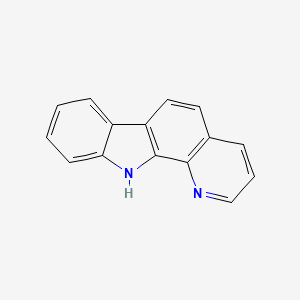


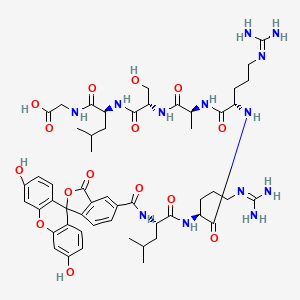

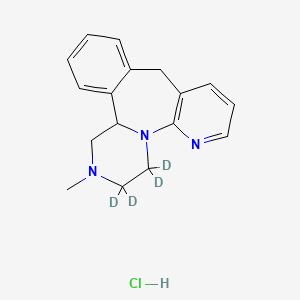
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
